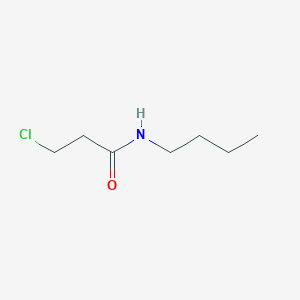
Propanamide, N-butyl-3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-butyl-3-chloro-: is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide backbone with a butyl group and a chlorine atom attached to the nitrogen and carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Propanamide, N-butyl-3-chloro- can be synthesized through the condensation reaction between urea and propanoic acid. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate. This process involves heating ammonium propionate to remove water, resulting in the formation of the desired amide.
Industrial Production Methods: Industrial production of Propanamide, N-butyl-3-chloro- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in Propanamide, N-butyl-3-chloro- can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Propanoic acid and the corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propanamide, N-butyl-3-chloro- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in organic synthesis .
Biology and Medicine: Research has explored the potential of Propanamide, N-butyl-3-chloro- derivatives in medicinal chemistry. These derivatives have shown promise as anti-tubercular agents and other therapeutic applications .
Industry: In the industrial sector, Propanamide, N-butyl-3-chloro- is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Propanamide, N-butyl-3-chloro- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Propanamide: A simpler amide without the butyl and chloro substituents.
N-butylpropanamide: Similar to Propanamide, N-butyl-3-chloro- but lacks the chlorine atom.
3-chloropropanamide: Similar to Propanamide, N-butyl-3-chloro- but lacks the butyl group.
Uniqueness: Propanamide, N-butyl-3-chloro- is unique due to the presence of both a butyl group and a chlorine atom. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications .
Properties
CAS No. |
13108-03-7 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
N-butyl-3-chloropropanamide |
InChI |
InChI=1S/C7H14ClNO/c1-2-3-6-9-7(10)4-5-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
PEITUJQSBGXXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



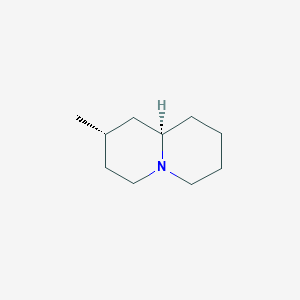
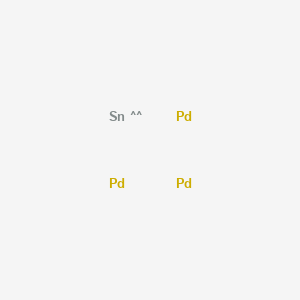
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
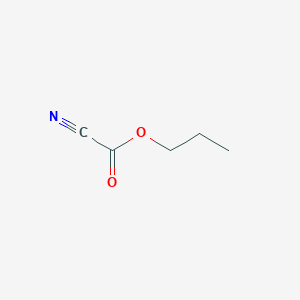
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)


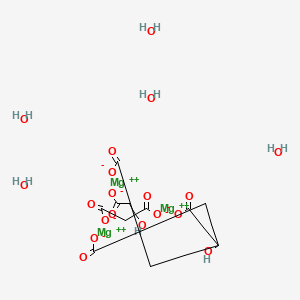
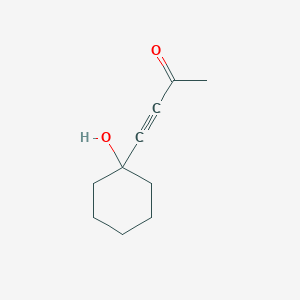
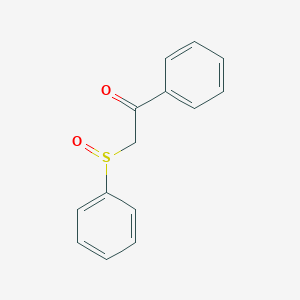
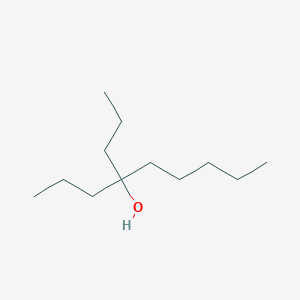
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)

